

A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Dimethyl-1-adamantanol**

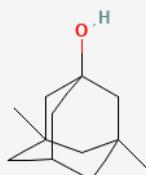
Cat. No.: **B133686**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,5-Dimethyl-1-adamantanol**, a notable adamantane derivative. As a known impurity in the pharmaceutical agent Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, understanding the characteristics of this compound is of significant interest in drug development and quality control. This document outlines its key physical and chemical properties, details the experimental methodologies for their determination, and explores its potential biological relevance in the context of NMDA receptor signaling.


Physicochemical Properties

The physicochemical properties of **3,5-Dimethyl-1-adamantanol** are crucial for its synthesis, purification, and potential biological interactions. A summary of these properties is presented in the tables below.

Identification and Structure

Property	Value	Source(s)
IUPAC Name	3,5-dimethyladamantan-1-ol	[1]
Synonyms	1-Hydroxy-3,5-dimethyladamantane, 1,3-Dimethyl-5-hydroxyadamantane	[1]
CAS Number	707-37-9	[1]
Molecular Formula	C ₁₂ H ₂₀ O	[1]
Molecular Weight	180.29 g/mol	[1]

Chemical Structure

[\[1\]](#)

Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	95 - 99 °C	[2]
Boiling Point	247.2 ± 8.0 °C (Predicted)	
Density	1.121 ± 0.06 g/cm ³ (Predicted)	
Appearance	White to off-white crystalline powder	[2]
Solubility	Soluble in methanol and chloroform.	[2]
pKa	15.41 ± 0.60 (Predicted)	
LogP	2.72770 (Predicted)	

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physicochemical properties of **3,5-Dimethyl-1-adamantanol**.

Synthesis of 3,5-Dimethyl-1-adamantanol

While various synthetic routes exist for adamantane derivatives, a common approach involves the functionalization of the adamantane cage. One potential synthesis could be the hydroxylation of 1,3-dimethyladamantane. A general method for the hydroxylation of tertiary carbon atoms in saturated compounds is "dry ozonation," where the hydrocarbon is adsorbed onto silica gel and then treated with ozone.[\[3\]](#)

General Protocol for Dry Ozonation:

- Dissolve 1,3-dimethyladamantane in a suitable solvent (e.g., pentane).
- Add silica gel to the solution.
- Remove the solvent via rotary evaporation, leaving the adamantane derivative adsorbed on the silica gel.
- Cool the adamantane-silica gel mixture to -78 °C.
- Pass a stream of ozone in oxygen through the cooled mixture.
- After the reaction is complete, remove excess ozone by passing a stream of nitrogen through the mixture.
- Allow the mixture to warm to room temperature.
- Extract the product from the silica gel using a polar solvent (e.g., ethyl acetate).
- Purify the crude product by recrystallization to obtain **3,5-Dimethyl-1-adamantanol**.

Determination of Physicochemical Properties

The following are generalized experimental protocols that can be applied to determine the key physicochemical properties of **3,5-Dimethyl-1-adamantanol**.

2.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.^[4]

2.2.2. Boiling Point Determination

Due to the high melting point and predicted high boiling point, distillation of a small sample in a micro-distillation apparatus under reduced pressure can be employed to prevent decomposition. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

2.2.3. Solubility Determination

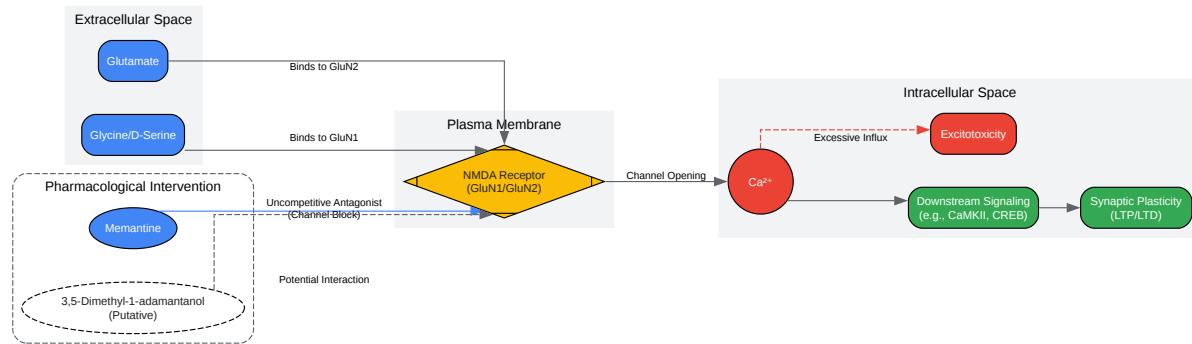
A qualitative solubility test is performed by adding a small amount of **3,5-Dimethyl-1-adamantanol** to a test tube containing a specific solvent (e.g., water, methanol, chloroform). The mixture is agitated, and the solubility is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solid is determined using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

2.2.4. pKa Determination

The pKa of an alcohol like **3,5-Dimethyl-1-adamantanol** can be determined potentiometrically. This involves titrating a solution of the compound in a suitable solvent (e.g., a water-alcohol mixture) with a strong base (e.g., NaOH) and monitoring the pH change with a pH meter. The pKa is the pH at the half-equivalence point.

2.2.5. LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of **3,5-Dimethyl-1-adamantanol** is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The phases are then separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or chromatography. The LogP is calculated as the

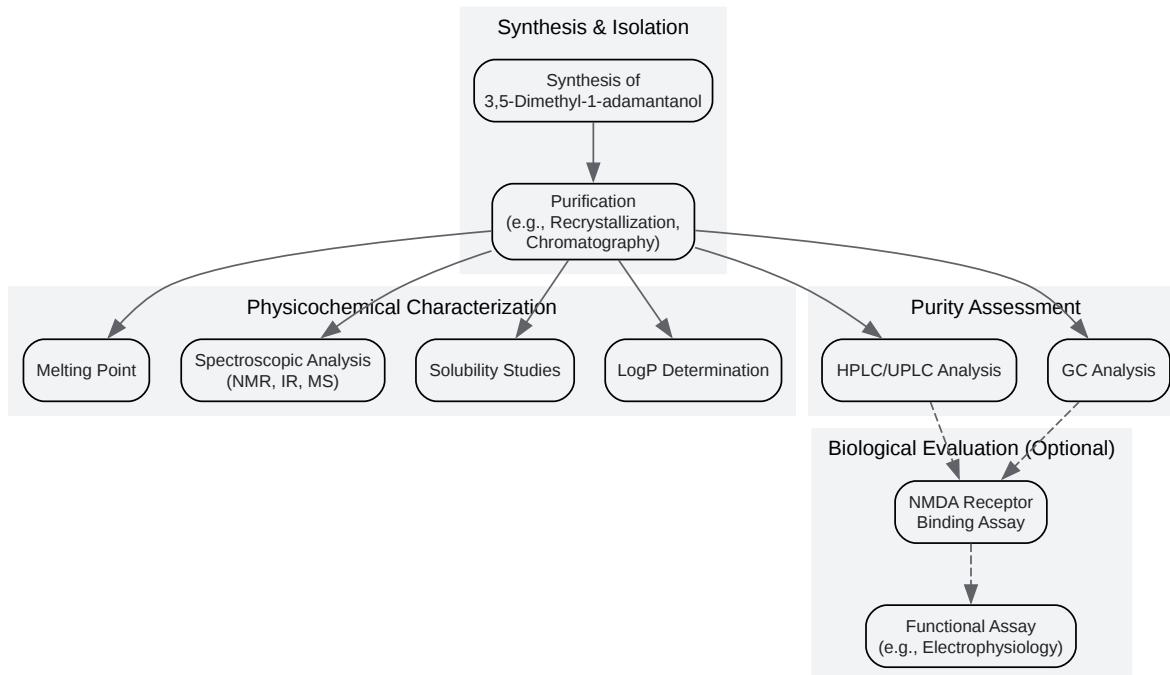

logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathway Involvement

3,5-Dimethyl-1-adamantanol is recognized as a related compound and potential impurity of Memantine.^[5] Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.^{[6][7]} Overactivation of NMDA receptors is implicated in the pathophysiology of Alzheimer's disease, and Memantine's therapeutic effect is attributed to its ability to block pathological receptor activation while allowing for normal synaptic transmission.

Given its structural similarity to Memantine, it is plausible that **3,5-Dimethyl-1-adamantanol** could interact with the NMDA receptor. However, studies on other adamantane derivatives have shown that substitutions on the adamantane core can significantly alter biological activity. For instance, 3,5-dimethyl substitution on an adamantane moiety has been shown to markedly decrease the anabolic potency of certain steroid esters. This suggests that the presence and position of the methyl groups on the adamantane scaffold are critical for biological activity.

While direct experimental data on the NMDA receptor activity of **3,5-Dimethyl-1-adamantanol** is not readily available in the reviewed literature, its potential interaction can be hypothesized. The following diagram illustrates the canonical NMDA receptor signaling pathway and the putative site of action for adamantane-based antagonists.



[Click to download full resolution via product page](#)

Caption: NMDA receptor signaling pathway and the putative interaction of **3,5-Dimethyl-1-adamantanol**.

Experimental and Analytical Workflow

The characterization of a pharmaceutical impurity like **3,5-Dimethyl-1-adamantanol** requires a systematic workflow to ensure its identity, purity, and quantity are accurately determined.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **3,5-Dimethyl-1-adamantanol** as a pharmaceutical impurity.

Conclusion

3,5-Dimethyl-1-adamantanol is a well-characterized adamantane derivative with defined physicochemical properties. Its significance primarily stems from its relationship to the pharmaceutical agent Memantine. While its direct biological activity on the NMDA receptor remains to be fully elucidated, its structural similarity warrants consideration in the context of drug development and impurity profiling. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous scientific investigation of this and other related

compounds. Further research into the pharmacological effects of **3,5-Dimethyl-1-adamantanol** would be beneficial for a more complete understanding of its potential impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-1-adamantanol | C12H20O | CID 265793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. veeprho.com [veeprho.com]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-adamantanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133686#physicochemical-properties-of-3-5-dimethyl-1-adamantanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com